Second mitochondria-derived activator of caspase (SMAC) mimetics are small molecule antagonists of inhibitor of apoptosis proteins (IAPs). LCL161 is a second-generation, orally bioavailable SMAC mimetic with nanomolar affinity for X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2) [, ]. It has been widely investigated for its potential as an anticancer agent, primarily due to its ability to promote apoptosis in tumor cells and enhance their sensitivity to chemotherapy. [, , , , , , , ] In addition, research has revealed its immunomodulatory properties, particularly its ability to activate the non-canonical NF-κB pathway and stimulate immune cell function. [, , , , ]
a) Optimization of Combination Therapies: Further research is needed to optimize LCL161-based combination therapies, including identifying the most effective chemotherapy partners and determining optimal dosing schedules. [, ]
b) Development of Predictive Biomarkers: Identifying reliable biomarkers to predict response to LCL161, such as basal TNFα levels, cIAP2 expression, or a specific gene expression signature, will be crucial for selecting appropriate patient populations. [, , ]
c) Exploration of Immunotherapeutic Applications: Given its immunomodulatory properties, investigating the use of LCL161 in combination with other immunotherapies, such as checkpoint inhibitors or CAR T-cell therapy, holds promise for enhancing anti-tumor immune responses. [, ]
d) Understanding Resistance Mechanisms: Elucidating the mechanisms underlying resistance to LCL161, such as upregulation of XIAP or activation of specific signaling pathways, is crucial for developing strategies to overcome treatment failure. []
e) Exploring Necroptosis Induction: Further research into the conditions and mechanisms underlying LCL161-induced necroptosis may uncover novel therapeutic strategies for targeting cancer cells resistant to apoptosis. [, ]
LCL161 is a small molecular compound that acts as a mimetic of the second mitochondria-derived activator of caspases (Smac), specifically designed to inhibit inhibitors of apoptosis proteins (IAPs), such as cellular IAP1 and cellular IAP2. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to sensitize cancer cells to apoptosis-inducing agents. LCL161 has been evaluated in various preclinical and clinical settings, demonstrating efficacy in enhancing the effects of chemotherapeutic agents and radiotherapy.
LCL161 is classified as a Smac mimetic, which positions it within a broader category of compounds that target apoptosis regulation in cancer cells. It functions primarily by disrupting the anti-apoptotic signals provided by IAPs, thereby promoting programmed cell death in malignant cells.
The synthesis of LCL161 involves several key steps that leverage solid-phase peptide synthesis techniques. The process typically begins with the formation of a peptide scaffold, which is then modified to enhance its stability and binding affinity to IAPs.
The synthesis employs techniques such as:
LCL161 features a complex molecular structure characterized by its ability to mimic the natural Smac protein. The structural formula includes several functional groups that facilitate its interaction with IAPs.
LCL161 primarily engages in biochemical interactions that lead to the degradation of IAPs, promoting apoptosis in cancer cells. Notably, it can enhance the efficacy of other anticancer agents through synergistic effects.
LCL161 operates through a well-defined mechanism that involves:
LCL161 has been investigated for various scientific uses, particularly in oncology:
LCL161 is a monovalent Smac mimetic designed to replicate the N-terminal Ala-Val-Pro-Ile (AVPI) motif of the endogenous protein SMAC/DIABLO. This structural mimicry enables high-affinity binding to the BIR2 and BIR3 domains of IAPs, particularly cIAP1, cIAP2, and XIAP. Biochemical studies confirm LCL161 inhibits XIAP with an IC₅₀ of 35 nM in HEK293 cells and cIAP1 with an IC₅₀ of 0.4 nM in MDA-MB-231 cells [4]. By occupying these domains, LCL161 sterically hinders IAP-mediated caspase inhibition (e.g., XIAP’s suppression of caspases-3, -7, and -9) and disrupts IAP-dependent signaling complexes [6].
LCL161 induces rapid autoubiquitination and proteasomal degradation of cIAP1, typically within hours of treatment. In head and neck squamous cell carcinoma (HNSCC), this degradation reduces cIAP1 protein levels by >80% at 0.5 nM concentrations, sensitizing cancer cells to apoptosis [1] [8]. The RING domain of cIAP1 facilitates its self-ubiquitination upon LCL161 binding, a process validated by cycloheximide chase assays showing cIAP1 half-life reduction from >24 hours to <2 hours [6] [8].
Table 1: LCL161 Targeting of IAPs
IAP Target | Binding Affinity (IC₅₀) | Functional Consequence | Key Cancer Models |
---|---|---|---|
cIAP1 | 0.4 nM | Proteasomal degradation | HNSCC, NSCLC [1] [8] |
cIAP2 | Not reported | Degradation (inferred) | Melanoma, NSCLC [5] [8] |
XIAP | 35 nM | Caspase inhibition blockade | Neuroblastoma, HCC [4] [9] |
LCL161 promotes caspase-8 and caspase-3/7 activation by disrupting the TRAF2-cIAP1 complex. In non-small cell lung cancer (NSCLC), paclitaxel pretreatment increases TNFα expression, recruiting TRADD, TRAF2, RIP1, and cIAP1/2 into Complex I. LCL161 degrades cIAP1/2, releasing RIP1 to form a cytosolic Complex II (RIP1-FADD-caspase-8), triggering caspase-3 cleavage and apoptosis [8]. Studies show 3–5-fold increases in cleaved caspase-3 in LCL161/paclitaxel-treated NSCLC xenografts [8].
In cholangiocarcinoma cells, LCL161 synergizes with flavonoids (quercetin/kaempferol) to activate necroptosis. cIAP1/2 degradation stabilizes RIPK1, enabling its interaction with RIPK3 and phosphorylation of MLKL. This triggers MLKL oligomerization and plasma membrane permeabilization, evidenced by 70% cell death reduction upon RIPK1 knockdown [3]. Similar results occur in TNFα-primed cells, where LCL161 overcomes apoptosis resistance via necrosome formation [6].
cIAP1/2 constitutively ubiquitinate NF-κB-inducing kinase (NIK), targeting it for degradation. LCL161-mediated cIAP1/2 removal stabilizes NIK, driving p100 processing to p52 and nuclear translocation of p52/RelB dimers. This induces transcription of pro-survival genes (e.g., CXCL12, VEGF) and TNFα. In melanoma models, NIK stabilization increases TNFα production 4-fold, priming cells for extrinsic apoptosis [5] [6].
Autocrine TNFα secretion underpins LCL161’s synergy with immune modulators. In vitro, LCL161 combined with TNFα-armed oncolytic virus VSVΔ51 enhances bystander cancer cell death 10-fold by amplifying TNFα-RIP1 signaling [2]. TNFα blockade (e.g., adalimumab) reduces apoptosis by 60–80% in LCL161-sensitive models, confirming TNFα’s role [6] [9].
Table 2: LCL161-Induced Signaling Outcomes
Pathway | Key Molecular Events | Downstream Effect | Synergistic Agents |
---|---|---|---|
Non-canonical NF-κB | NIK stabilization → p100→p52 processing | TNFα production | Oncolytic viruses [2] |
TNFα autocrine | TNFR1 oligomerization → Complex II formation | Caspase-8 activation | Paclitaxel [8] |
Necrosome assembly | RIPK1-RIPK3-MLKL phosphorylation | Membrane rupture | Flavonoids [3] |
In neuroblastoma, LCL161 induces G2/M arrest independently of apoptosis. RNA sequencing reveals LCL161 downregulates G2/M checkpoint genes (CDK1, CCNB1) and upregulates CDKN1A (encoding p21). P21 inhibits CDK1/cyclin B1 complexes, halting cells in G2/M. Vincristine (a microtubule poison) combined with LCL161 increases G2/M populations by 40–60% and enhances apoptosis 3-fold [9]. Similarly, LCL161 monotherapy induces p21 in medulloblastoma, linking cell cycle arrest to chemosensitization [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7